![molecular formula C14H15NO2 B578655 Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate CAS No. 1313712-50-3](/img/structure/B578655.png)
Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate, also known as Methyl-PPC, is an organic compound belonging to the class of pyrroles. It is a colorless, odorless, and crystalline solid that is soluble in organic solvents. Methyl-PPC has been used in a variety of scientific research applications due to its unique properties.
Scientific Research Applications
Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate has been used in a variety of scientific research applications due to its unique properties. It has been used as a substrate for the production of biocatalysts, as a reagent in the synthesis of organic compounds, and as a starting material for the synthesis of pharmaceuticals. It has also been used in the synthesis of heterocyclic compounds, and as a reagent in the synthesis of polymers.
Mechanism of Action
Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate is an organic compound that is believed to act as an agonist at several different receptors in the body. It is believed to act as an agonist at the mu-opioid receptor, which is involved in pain perception and reward. It is also believed to act as an agonist at the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate is believed to have a number of biochemical and physiological effects. It has been shown to have analgesic, anti-inflammatory, and anxiolytic effects. It has also been shown to have anti-depressant and anti-psychotic effects. In addition, it has been shown to have neuroprotective and neurotrophic effects.
Advantages and Limitations for Lab Experiments
Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate has several advantages for use in laboratory experiments. It is a relatively stable compound that is easy to synthesize and purify. It is also relatively inexpensive, making it an attractive option for use in research studies. However, there are some limitations to its use in laboratory experiments. It is a relatively small molecule, making it difficult to detect in complex biological systems. In addition, its effects on different receptors may vary, making it difficult to predict its effects in different contexts.
Future Directions
There are several potential future directions for research on Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate. One potential direction is to explore its potential as an analgesic or anti-inflammatory agent. Another potential direction is to investigate its potential as a neuroprotective or neurotrophic agent. Additionally, further research could be conducted to explore its potential as an antidepressant or antipsychotic agent. Finally, additional research could be conducted to explore its potential as a substrate for the production of biocatalysts or as a reagent in the synthesis of organic compounds.
Synthesis Methods
Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate can be synthesized by several different methods. One method involves reacting pyrrole with ethylbenzene in the presence of sulfuric acid as a catalyst. This reaction produces a mixture of methyl-PPC and ethyl-PPC, which can then be separated by column chromatography. Another method involves the reaction of pyrrole with ethylbenzene in the presence of a palladium catalyst. This reaction produces a mixture of methyl-PPC and ethyl-PPC, which can then be separated by fractional distillation.
properties
IUPAC Name |
methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10(11-6-4-3-5-7-11)12-8-15-9-13(12)14(16)17-2/h3-10,15H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJFLMISHGBYCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CNC=C2C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00724395 |
Source
|
Record name | Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00724395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate | |
CAS RN |
1313712-50-3 |
Source
|
Record name | Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00724395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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